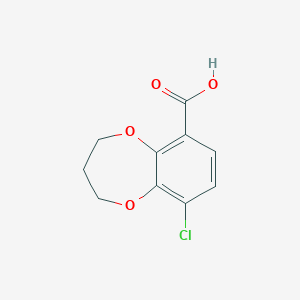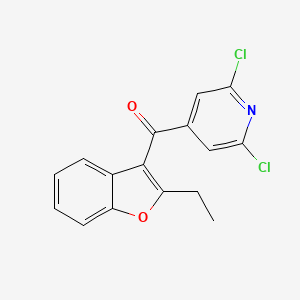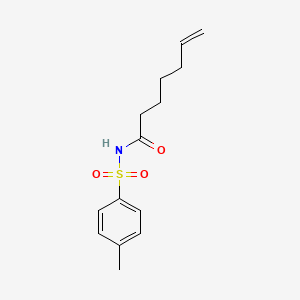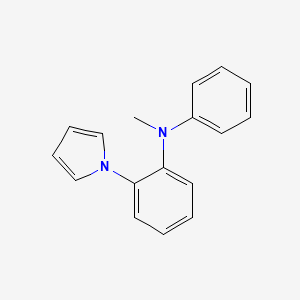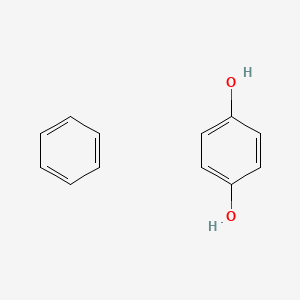
Benzene;benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene;benzene-1,4-diol, also known as hydroquinone, is an aromatic organic compound that belongs to the class of phenols. It is characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is a white granular solid and is widely used in various industrial and scientific applications .
Synthetic Routes and Reaction Conditions:
Dialkylation of Benzene: The most widely used synthetic route involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene.
Reduction of Benzoquinone: Another method involves the reduction of benzoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods:
- The industrial production of this compound primarily follows the dialkylation route due to its efficiency and cost-effectiveness .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ferric chloride.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various electrophiles in the presence of catalysts.
Major Products:
Oxidation: 1,4-benzoquinone.
Reduction: this compound.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene;benzene-1,4-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzene;benzene-1,4-diol involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is particularly useful in its role as an antioxidant, where it helps to neutralize free radicals. In dermatology, it inhibits the enzyme tyrosinase, which is involved in the production of melanin, leading to its skin-lightening effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydroxybenzene (Catechol): An isomer with hydroxyl groups in the ortho position.
1,3-Dihydroxybenzene (Resorcinol): An isomer with hydroxyl groups in the meta position.
Comparison:
Eigenschaften
CAS-Nummer |
840523-94-6 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
benzene;benzene-1,4-diol |
InChI |
InChI=1S/C6H6O2.C6H6/c7-5-1-2-6(8)4-3-5;1-2-4-6-5-3-1/h1-4,7-8H;1-6H |
InChI-Schlüssel |
DBIJGSXWEMYQHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C1.C1=CC(=CC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
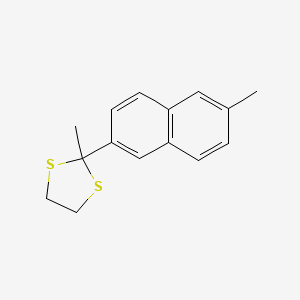
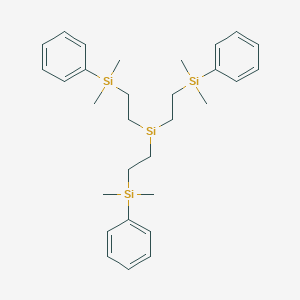
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
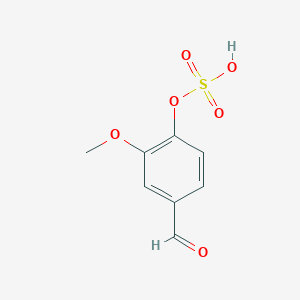
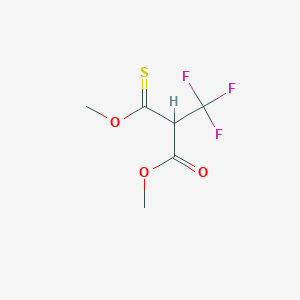

![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
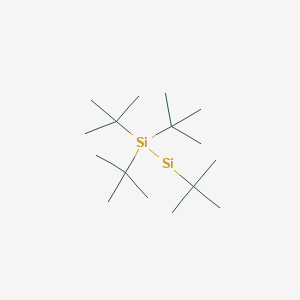
methanone](/img/structure/B12524230.png)
